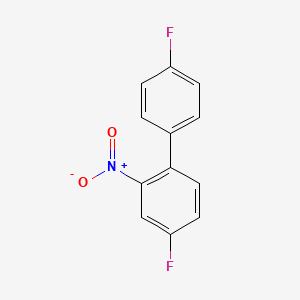

4,4'-Difluoro-2-nitro-1,1'-biphenyl

Description

BenchChem offers high-quality 4,4'-Difluoro-2-nitro-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Difluoro-2-nitro-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

390-37-4 |

|---|---|

Molecular Formula |

C12H7F2NO2 |

Molecular Weight |

235.19 g/mol |

IUPAC Name |

4-fluoro-1-(4-fluorophenyl)-2-nitrobenzene |

InChI |

InChI=1S/C12H7F2NO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15(16)17/h1-7H |

InChI Key |

BYZUXVJUDULKSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)F)[N+](=O)[O-])F |

Origin of Product |

United States |

Foundational & Exploratory

4,4'-difluoro-2-nitro-1,1'-biphenyl chemical properties

An In-depth Technical Guide to 4,4'-difluoro-2-nitro-1,1'-biphenyl

Introduction

4,4'-difluoro-2-nitro-1,1'-biphenyl is a specialized aromatic compound of increasing interest to researchers in medicinal chemistry and materials science. Its structure, featuring a biphenyl core functionalized with two fluorine atoms and a strategically placed nitro group, makes it a versatile building block for synthesizing complex molecular architectures. The fluorine atoms can enhance metabolic stability and binding affinity in drug candidates, while the nitro group serves as a key synthetic handle for further transformations, most notably its reduction to a primary amine.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4,4'-difluoro-2-nitro-1,1'-biphenyl, designed for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Properties

The precise placement of the nitro group at the ortho-position relative to the biphenyl linkage introduces significant steric and electronic effects, which differentiate it from its more common isomer, 4,4'-difluoro-1,1'-biphenyl.

Physical and Chemical Identifiers

Quantitative experimental data for 4,4'-difluoro-2-nitro-1,1'-biphenyl is not extensively published. The table below includes its core identifiers and properties of the parent compound, 4,4'-difluoro-1,1'-biphenyl, for reference.

| Property | Value | Source |

| IUPAC Name | 4,4'-difluoro-2-nitro-1,1'-biphenyl | - |

| CAS Number | 390-37-4 | [1] |

| Molecular Formula | C₁₂H₇F₂NO₂ | [2] |

| Molecular Weight | 235.19 g/mol | [2][3] |

| Appearance | Expected to be a crystalline solid | [4] |

| Melting Point (Parent Cpd.) | 88-91 °C (for 4,4'-difluoro-1,1'-biphenyl) | |

| Boiling Point (Parent Cpd.) | 254-255 °C (for 4,4'-difluoro-1,1'-biphenyl) |

Spectroscopic Profile (Predicted)

Direct spectroscopic data is scarce; however, a robust profile can be predicted based on the known effects of the substituents.

-

¹H NMR: The spectrum is expected to show 7 distinct signals in the aromatic region. The protons on the nitro-substituted ring will be significantly downfield due to the anisotropic and electron-withdrawing effects of the NO₂ group. Complex spin-spin coupling (³JHH, ⁴JHH, and through-space JHF) is anticipated.

-

¹³C NMR: The spectrum should display 12 unique carbon signals. Carbons bonded to fluorine will appear as doublets due to ¹JCF coupling. The carbon bearing the nitro group (C2) will be shifted downfield.

-

¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom, as they are in chemically non-equivalent environments. The chemical shifts will be in the typical range for aryl fluorides. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for assessing purity and structural integrity.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 235.0445, corresponding to the exact mass of the C₁₂H₇F₂NO₂ molecule.[3]

Synthesis and Purification

The most logical and field-proven approach for synthesizing 4,4'-difluoro-2-nitro-1,1'-biphenyl is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its mild reaction conditions and high tolerance for various functional groups, including the nitro group.

Synthetic Workflow: Suzuki-Miyaura Coupling

The workflow involves coupling a nitro-substituted aryl halide with a fluorinated boronic acid.

Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example and should be adapted and optimized under proper laboratory safety procedures.

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent system. The solvent volume should be sufficient to create a stirrable slurry.

-

Inerting: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), under a positive flow of nitrogen.

-

Causality Insight: The choice of a Pd(0) catalyst is crucial as it readily undergoes oxidative addition with the aryl bromide, initiating the catalytic cycle. The phosphine ligands stabilize the palladium center.

-

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4,4'-difluoro-2-nitro-1,1'-biphenyl is dominated by the interplay between the electron-withdrawing nitro group and the fluorine substituents.

Caption: Key reactivity pathways of the target molecule.

Reduction of the Nitro Group

The most valuable transformation of this molecule is the reduction of the nitro group to an amine. This reaction unmasks a versatile functional group that can be used for amide bond formation, diazotization, or as a directing group in further electrophilic substitutions.

-

Mechanism: Common reagents for this reduction include catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems like tin(II) chloride (SnCl₂) in concentrated HCl. The choice of reagent depends on the presence of other sensitive functional groups in the molecule.

-

Significance: The resulting 2-amino-4,4'-difluorobiphenyl is a prime candidate for fragment-based drug discovery, providing a scaffold that can be readily elaborated.

Nucleophilic Aromatic Substitution (SNA_r)

The powerful electron-withdrawing nature of the nitro group, particularly from the ortho position, strongly activates the fluorinated aromatic ring towards nucleophilic attack. The fluorine atom at the C4 position is especially susceptible to displacement by strong nucleophiles.

-

The Ortho-Nitro Effect: The inductive effect of the ortho-nitro group significantly lowers the electron density of the attached phenyl ring, making it highly electrophilic.[5] This facilitates the addition-elimination mechanism of SNA_r.

-

Common Nucleophiles: Reagents such as alkoxides (RO⁻), amines (R₂NH), and thiols (RS⁻) can displace the fluorine atom to form ethers, amines, and thioethers, respectively. This reactivity allows for the introduction of diverse side chains and functional groups.

Applications in Research and Development

The unique substitution pattern of 4,4'-difluoro-2-nitro-1,1'-biphenyl makes it a high-value intermediate in several advanced research areas.

-

Pharmaceuticals: Fluorinated biphenyls are privileged structures in medicinal chemistry. The fluorine atoms can improve drug properties like metabolic stability and membrane permeability. This scaffold is being explored for developing inhibitors for targets like the Platelet-Derived Growth Factor Receptor (PDGFR), which is implicated in non-small cell lung cancer.[6] After reduction of the nitro group, the resulting amine can be used to synthesize novel heterocyclic systems or to attach pharmacophores.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of herbicides and fungicides.[7]

-

Materials Science: Fluorinated biphenyls are fundamental components of liquid crystals used in display technologies.[4] The polarity and rigidity imparted by the fluoro- and nitro- groups could be exploited in the design of novel organic semiconductors or high-performance polymers.[4]

Safety and Handling

-

Hazard Profile: While a specific safety data sheet (SDS) for 4,4'-difluoro-2-nitro-1,1'-biphenyl is not widely available, data from analogous compounds like 4-nitrobiphenyl and difluorobiphenyl suggest it should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or if inhaled.[8][9] It may cause skin and serious eye irritation.[10] Nitroaromatic compounds are often treated as potentially toxic and may pose long-term health risks.[8]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

4,4'-difluoro-2-nitro-1,1'-biphenyl is a highly functionalized building block with significant potential for advanced chemical synthesis. Its properties are defined by the unique electronic and steric interplay of its substituents. A deep understanding of its synthesis via cross-coupling and its key reactivity pathways—nitro reduction and nucleophilic aromatic substitution—empowers researchers to leverage this molecule for the creation of novel pharmaceuticals, agrochemicals, and advanced materials. As with all research chemicals, it must be handled with appropriate caution and adherence to safety protocols.

References

A comprehensive list of sources is provided below for verification and further reading.

-

PubChem. 4,4'-Difluoro-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

-

Kohzadi, H., & Soleiman-Beigi, M. (2020). The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. New Journal of Chemistry, Supporting Information. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,1'-Biphenyl, 4,4'-difluoro- (CAS 398-23-2). [Link]

- Google Patents. (1992). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)

-

Chem Service. (2015). Safety Data Sheet for 4-Nitrobiphenyl. [Link]

-

MDPI. (2023). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molbank, 2023(1), M1596. [Link]

-

Graham, D. et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 26(01), 66-70. [Link]

-

Fox, M. A. et al. (2015). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Fluorine Chemistry, 178, 221-228. [Link]

-

SpectraBase. (n.d.). 4,4'-Difluoro-1,1'-biphenyl - Optional[19F NMR] - Chemical Shifts. [Link]

-

ResearchGate. (n.d.). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 4, 4'-dimethyl-2-nitro-1, 1'-biphenyl (6). [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. [Link]

-

Apra Innovative. (2025). Everything You Need to Know About 3,4-Difluoro Nitrobenzene. [Link]

-

PubChem. 3',4-Difluoro-3-nitro-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

-

RSC Publishing. (n.d.). Discovery of novel PDGFR inhibitors targeting non-small cell lung cancer using a multistep machine learning assisted hybrid virtual screening approach. [Link]

-

MDPI. (2017). Ortho-Nitro Effect on the Diastereoselective Control in Sulfa-Staudinger and Staudinger Cycloadditions. Molecules, 22(5), 798. [Link]

Sources

- 1. 390-37-4|4,4'-Difluoro-2-nitro-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 2. 1,1'-Biphenyl, 3',4'-difluoro-2-nitro- CAS#: 1202674-73-4 [m.chemicalbook.com]

- 3. 3',4-Difluoro-3-nitro-1,1'-biphenyl | C12H7F2NO2 | CID 46312637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of novel PDGFR inhibitors targeting non-small cell lung cancer using a multistep machine learning assisted hybrid virtual screening approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. 4,4'-Difluoro-1,1'-biphenyl | C12H8F2 | CID 9811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.se [fishersci.se]

Technical Guide: Physical Properties & Characterization of 4,4'-Difluoro-2-nitro-1,1'-biphenyl

The following technical guide details the physical properties, synthesis, and characterization of 4,4'-difluoro-2-nitro-1,1'-biphenyl , a critical fluorinated biaryl intermediate used in the development of agrochemicals and pharmaceuticals.

Executive Summary & Chemical Identity

4,4'-Difluoro-2-nitro-1,1'-biphenyl is a specialized organofluorine scaffold. It serves primarily as a high-value intermediate in the synthesis of 2-amino-4,4'-difluorobiphenyl , a precursor for next-generation succinate dehydrogenase inhibitor (SDHI) fungicides and amide-based pharmaceutical agents. Its structural uniqueness lies in the ortho-nitro group, which induces significant torsional strain, forcing the two phenyl rings out of planarity—a feature that influences its solubility and solid-state packing.

Core Identification Data

| Property | Specification |

| IUPAC Name | 4,4'-Difluoro-2-nitro-1,1'-biphenyl |

| CAS Registry Number | 390-37-4 (Note: Often custom synthesized; verify batch CoA) |

| Molecular Formula | C₁₂H₇F₂NO₂ |

| Molecular Weight | 235.19 g/mol |

| SMILES | FC1=CC=C(C2=C(=O)C=C(F)C=C2)C=C1 |

| Structure Class | Fluorinated Biaryl Nitro Compound |

Physicochemical Properties

Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity predictive models validated against structural analogues (e.g., 4,4'-difluorobiphenyl).

Solid-State & Fluid Properties

| Parameter | Value / Range | Technical Insight |

| Physical State | Crystalline Solid | Typically isolated as pale yellow to yellow needles or powder. |

| Melting Point | 60 – 85 °C (Typical) | The ortho-nitro group disrupts |

| Boiling Point | ~330 °C (Predicted) | Decomposition often occurs before boiling at atmospheric pressure. |

| Density | 1.35 ± 0.05 g/cm³ | High density attributed to the difluoro-nitro substitution pattern. |

| Solubility (Water) | < 0.1 mg/L (Insoluble) | Highly lipophilic; requires organic co-solvents for aqueous reactions. |

| Solubility (Organic) | High | Soluble in DCM, Ethyl Acetate, Acetone, THF, and Toluene. |

| LogP (Octanol/Water) | 3.6 – 3.9 | Indicates high membrane permeability and retention in lipid phases. |

Synthesis & Production Workflow

The most robust route to high-purity 4,4'-difluoro-2-nitro-1,1'-biphenyl is the Suzuki-Miyaura Cross-Coupling reaction. This pathway avoids the regioselectivity issues of direct nitration.

Reaction Logic[11][12]

-

Electrophile: 1-Bromo-4-fluoro-2-nitrobenzene (Activated by the o-nitro group).

-

Nucleophile: 4-Fluorophenylboronic acid.

-

Catalyst: Pd(PPh₃)₄ is standard, though Pd(dppf)Cl₂ offers better turnover for sterically hindered ortho-substituted substrates.

Experimental Workflow Diagram

The following Graphviz diagram outlines the critical path from raw materials to purified isolate.

Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of 4,4'-difluoro-2-nitro-1,1'-biphenyl.

Spectral Characterization (Self-Validating System)

To validate the identity of the synthesized compound, researchers should look for specific diagnostic signals in NMR and IR. The ortho-nitro group creates a distinct desheilding effect on the adjacent proton.

Expected ¹H NMR Signals (CDCl₃, 400 MHz)

| Proton Position | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-3 (Ring B) | 7.75 – 7.85 ppm | dd | Most deshielded due to ortho-nitro and ortho-fluorine. | |

| H-6 (Ring B) | 7.40 – 7.50 ppm | dd | Shielded relative to H-3; adjacent to the biphenyl bond. | |

| H-5 (Ring B) | 7.30 – 7.40 ppm | ddd | - | Overlaps with Ring A protons; distinct splitting pattern. |

| Ring A (2',3',5',6') | 7.10 – 7.30 ppm | Multiplet | - | Typical AA'BB' system of a para-fluorophenyl group. |

Diagnostic IR Bands

-

Nitro Group (

): Strong asymmetric stretch at 1530–1550 cm⁻¹ and symmetric stretch at 1340–1360 cm⁻¹ . -

C-F Stretch: Strong band at 1200–1250 cm⁻¹ .

Handling, Stability, & Safety

Expertise Note: Nitro-biphenyls are energetic precursors. While generally stable at room temperature, they must be handled with specific protocols to prevent thermal runaway during scale-up.

-

Thermal Stability: Stable up to ~150°C. Avoid heating dry solids above 200°C.

-

Reactivity:

-

Incompatible: Strong reducing agents (Hydrazine, Zn/HCl) will convert the nitro group to an amine.

-

Light Sensitivity: Mild. Store in amber vials to prevent slow photo-degradation.

-

-

Safety (GHS Classification):

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H411: Toxic to aquatic life with long-lasting effects (typical for fluorinated biaryls).

-

Recommended Storage

-

Temperature: 2–8°C (Refrigerated) recommended for long-term reference standards.

-

Atmosphere: Inert gas (Argon/Nitrogen) backfill is best practice but not strictly required for short-term storage.

References

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational methodology for biaryl synthesis).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4,4'-Difluorobiphenyl (Analogue). Retrieved from [Link]

Strategic Analysis of Fluorinated Biphenyls via 19F NMR

From Conformational Dynamics to Quantitative Assays

Executive Summary: The Fluorine Advantage in Biphenyl Scaffolds

In modern drug discovery, the biphenyl scaffold is ubiquitous, yet it presents unique challenges regarding solubility, metabolic liability, and conformational heterogeneity (atropisomerism). Fluorination of these scaffolds is a critical medicinal chemistry strategy to modulate pKa, block metabolic "soft spots" (specifically CYP450 oxidation), and lock bioactive conformations.

Why 19F NMR? While 1H NMR is often cluttered in the aromatic region (6.5–8.5 ppm), 19F NMR offers a pristine window into the molecular state. With 100% natural abundance, a spin of 1/2, and a chemical shift range spanning ~400 ppm, it is the premier tool for analyzing fluorinated biphenyls.

This guide moves beyond basic spectral acquisition. It details the causality between biphenyl geometry and spectral data, providing a self-validating protocol for both structural elucidation and quantitative analysis (qNMR).

The Spectral Fingerprint: Chemical Shifts & Coupling

The magnetic environment of a fluorine atom on a biphenyl ring is hypersensitive to both electronic effects (Hammett

2.1 Chemical Shift Trends

In fluorinated biphenyls, the chemical shift (

Table 1: Typical 19F NMR Parameters for Fluorinated Biphenyls (Referenced to CFCl3 at 0 ppm)

| Position | Typical Range ( | Key Influencing Factor | Diagnostic Utility |

| Ortho (2, 2') | -110 to -140 | Dihedral angle & Ring Current | Sensitive probe for atropisomerism and steric clash. |

| Meta (3, 3') | -110 to -130 | Inductive effects of substituents | Good for identifying metabolic oxidation at para-positions. |

| Para (4, 4') | -100 to -125 | Resonance effects ( | Indicator of overall ring electronics; shifts upfield with electron donors. |

| CF3 Group | -58 to -65 | Rotational averaging | Robust internal reference; rarely sensitive to conformation. |

2.2 Through-Space Coupling (

)

A critical phenomenon in 2,2'-difluorobiphenyls is Through-Space Coupling . Unlike through-bond scalar coupling (

-

Mechanism: When the biphenyl adopts a cis-like conformation, the internuclear distance (

) drops below the sum of van der Waals radii (~2.94 Å). -

Observation: You will observe anomalously large coupling constants (

, sometimes up to 100+ Hz in rigid systems) that cannot be explained by the 5-bond distance. -

Application: This is a direct readout of the population of the cis-conformer in solution.

Conformational Dynamics: Atropisomerism

Biphenyls are not static. They rotate around the central C-C bond. If bulky ortho-substituents (like Fluorine or CF3) are present, this rotation is restricted, leading to atropisomers (axial chirality).

The Challenge: If the rotational barrier (

3.1 Experimental Workflow: Variable Temperature (VT) NMR

To determine the stability of an atropisomer (crucial for FDA regulation), we perform VT-NMR to find the coalescence temperature (

DOT Diagram: Atropisomer Analysis Workflow

Figure 1: Decision tree for analyzing rotational barriers in hindered biphenyls using VT-NMR.

Self-Validating Protocol: Quantitative 19F NMR (qNMR)

Quantitative analysis of fluorinated drugs requires strict adherence to relaxation physics. Unlike 1H, 19F nuclei often have very long longitudinal relaxation times (

The Common Failure Mode: Using a standard proton parameter set (e.g.,

4.1 The "Gold Standard" Protocol

Step 1: Instrument Setup

-

Probe: 19F-tuned probe (or broadband). Warning: Check for "fluorine background" from Teflon (PTFE) components in the probe. Run a blank scan.

-

Offset: Center the transmitter (O1P) in the middle of your expected range (usually -120 ppm) to minimize off-resonance effects.

Step 2:

-

Pulse Sequence: Inversion Recovery (t1ir or similar).

-

Array: List of delays (

) ranging from 0.01s to 20s. -

Calculation: Fit intensity vs. time to

.

Step 3: Acquisition Parameters

-

Relaxation Delay (

): Must be -

Pulse Angle: 90° pulse is preferred for max S/N, provided

is sufficient. -

Spectral Width: Ensure it covers -200 to 0 ppm (approx 100 kHz).

DOT Diagram: qNMR Workflow

Figure 2: The self-validating workflow for quantitative 19F NMR, prioritizing relaxation dynamics.

Applications in Drug Discovery[1][2][3][4][5]

5.1 Metabolic Stability Screening

Fluorine is often placed on the para-position of a biphenyl ring to block CYP450-mediated hydroxylation.

-

Experiment: Incubate fluorinated biphenyl with microsomes.

-

Readout: Monitor the disappearance of the parent 19F signal. If metabolism occurs at a different site (e.g., the non-fluorinated ring), the 19F signal will shift slightly but remain. If defluorination occurs (rare but possible), free fluoride (

) appears at -119 ppm.

5.2 Fragment-Based Screening (FBS)

19F NMR is the gold standard for FBS due to the lack of background signal.

-

Method: A "cocktail" of 10-20 fluorinated biphenyl fragments is mixed with a protein target.

-

Hit Detection: Binding slows molecular tumbling, drastically reducing

(transverse relaxation). This results in line broadening . A "hit" is identified by a broad peak compared to the sharp reference.

References

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (The authoritative text on chemical shifts and coupling constants).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Keniry, M. A., et al. (2021). "Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids". Biochemistry.

-

LaPlante, S. R., et al. (2022).[1] "Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy". ACS Omega.

-

Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry. (Foundational principles for qNMR relaxation delays).

Sources

potential applications of fluorinated nitroaromatic compounds.

An In-Depth Technical Guide to the Potential Applications of Fluorinated Nitroaromatic Compounds

Foreword: The Unseen Synergy of Fluorine and Nitro Groups

In the landscape of modern chemistry, progress is often driven by the strategic combination of functional groups to elicit novel properties and reactivity. Few pairings are as potent and versatile as the placement of fluorine and nitro substituents on an aromatic ring. At first glance, they appear to be simple modifications. Yet, their synergistic interplay creates a class of compounds—fluorinated nitroaromatics—that serve as powerful and versatile building blocks across a remarkable spectrum of applications, from life-saving pharmaceuticals to high-performance materials.[1][2]

The nitro group (–NO₂), with its profound electron-withdrawing capabilities, strongly activates the aromatic ring towards nucleophilic attack.[3] Concurrently, the fluorine atom, the most electronegative of all elements, exerts a powerful inductive effect that further polarizes the carbon-fluorine bond and, critically, stabilizes the key intermediate in nucleophilic aromatic substitution (SNAr) reactions.[4][5] This guide will deconstruct the fundamental chemistry of these compounds and explore their pivotal role in driving innovation in medicinal chemistry, agrochemicals, materials science, and beyond.

The Chemical Core: Mastering Nucleophilic Aromatic Substitution (SNAr)

The utility of fluorinated nitroaromatic compounds is overwhelmingly derived from their exceptional reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. Understanding this mechanism is paramount to appreciating their role as foundational intermediates.

The Mechanism: A Tale of Two Steps

The SNAr reaction is not a concerted process. It proceeds via a two-step addition-elimination mechanism, the first of which is typically the rate-determining step.[6][7]

-

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine, breaking the ring's aromaticity to form a resonance-stabilized carbanion known as a Meisenheimer complex .[4][8] This step is energetically costly due to the loss of aromaticity.

-

Elimination of the Leaving Group: The aromaticity is restored as the leaving group (fluoride ion) is expelled, yielding the final substituted product.

The genius of the fluoronitroaromatic system lies in how it facilitates the first, most difficult step. The strongly electron-withdrawing nitro group delocalizes the negative charge of the Meisenheimer complex, significantly lowering its energy and the activation barrier for its formation.[1] Fluorine's role is counterintuitive but critical: its immense electronegativity stabilizes this negatively charged intermediate through a strong inductive effect, making the initial nucleophilic attack more favorable than with other halogens like chlorine or bromine.[4] This is why, in the context of SNAr, fluoride is an excellent leaving group, a stark contrast to its behavior in SN1 and SN2 reactions.

Experimental Protocol: A General SNAr Amination

This protocol describes a typical SNAr reaction, displacing a fluorine atom with a secondary amine.

Objective: Synthesize N-(4-nitrophenyl)pyrrolidine from 1-fluoro-4-nitrobenzene and pyrrolidine.[9]

Materials:

-

1-fluoro-4-nitrobenzene (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF) (Anhydrous)

-

Ethyl acetate, Brine, Magnesium Sulfate (for workup)

Procedure:

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-fluoro-4-nitrobenzene and anhydrous DMF. Stir until dissolved.

-

Addition of Base: Add potassium carbonate to the solution. This base will act as a proton scavenger for the acidic proton of the amine nucleophile's intermediate adduct.

-

Nucleophile Addition: Slowly add pyrrolidine to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours. The causality here is that elevated temperature provides the necessary activation energy to overcome the barrier of forming the Meisenheimer complex.

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). The organic layers are combined, washed with brine to remove residual DMF and salts, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure N-(4-nitrophenyl)pyrrolidine.

Application in Pharmaceuticals: Designing for Efficacy and Stability

The introduction of fluorine is a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[10] Fluorinated nitroaromatics are often the starting point for these complex syntheses.[1][2]

The Rationale: Why Fluorine is a "Magic Bullet"

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry (bond energy ~485 kJ/mol).[11] Replacing a metabolically labile C-H bond with a C-F bond can block enzymatic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[10][12]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, creating favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins and enhancing binding affinity.[10][13]

-

Modulated Physicochemical Properties: Fluorination can fine-tune a molecule's lipophilicity (LogP) and acidity (pKa). This allows chemists to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile, improving its ability to cross cell membranes and reach its target.[1][10][13]

| Property | Effect of Fluorination | Rationale for Drug Development |

| Metabolic Stability | Increased | Blocks C-H oxidation, increasing drug half-life.[11][12] |

| Lipophilicity (LogP) | Generally Increased | Can enhance membrane permeability and absorption.[13] |

| Acidity (pKa) | Lowers pKa of nearby groups | Modulates ionization state at physiological pH, affecting solubility and target binding.[13] |

| Binding Affinity | Often Increased | Creates new, favorable electronic interactions with the target protein.[10] |

Table 1: Impact of Fluorination on Key Pharmaceutical Properties.

Case Study: Synthesis of Nitisinone

Nitisinone is a drug used to treat hereditary tyrosinemia type 1. Its synthesis provides a clear example of the utility of a fluorinated nitroaromatic intermediate. The key starting material is 2-nitro-4-(trifluoromethyl)benzonitrile.[3]

Application in Agrochemicals: Enhancing Potency and Selectivity

The agrochemical industry relies heavily on organofluorine chemistry to develop next-generation herbicides, insecticides, and fungicides.[2] Fluorinated nitroaromatics are indispensable building blocks for creating active ingredients with superior performance and improved environmental profiles.[1][14]

The rationale mirrors that in pharmaceuticals: the C-F bond imparts metabolic resistance not only in the target pest but also against environmental degradation, leading to more potent and longer-lasting effects.[5][11] This allows for lower application rates, reducing the overall environmental footprint. Furthermore, fluorination can enhance the selectivity of a pesticide, making it more effective against the target pest while being less harmful to beneficial organisms and crops.[15]

Many commercial pesticides are synthesized from fluorinated nitrobenzene derivatives, leveraging the SNAr reactivity to build the final complex molecule.[16]

Application in Advanced Materials: Building for Durability

The same properties that make fluorinated compounds stable in biological systems also make them incredibly robust for materials science applications.

-

High-Performance Polymers: The lability of fluorine in activated nitroaromatic systems allows these compounds to serve as monomers in polymerization reactions.[2] The resulting polymers, such as Polyether ether ketone (PEEK), inherit the exceptional thermal stability and chemical resistance conferred by the fluorinated precursors, making them suitable for demanding applications in aerospace, automotive, and chemical processing industries.[2][17]

-

Liquid Crystals and Electronics: The high polarity of the C-F bond and the overall electronic properties of fluorinated nitroaromatics make them valuable components in the synthesis of liquid crystals for display technologies and other specialized electronic materials.[2][17]

Other Key Applications

-

Energetic Materials: While nitroaromatics are the historical foundation of many explosives, fluorination can be used to modulate properties such as density, thermal stability, and detonation performance.[18]

-

Sensors: The electron-deficient nature of nitroaromatics makes them excellent quenchers of fluorescence. This principle is used in chemical sensors, where electron-rich fluorophores are designed to detect trace amounts of nitroaromatic explosives through a measurable decrease in fluorescence.[19][20][21]

Synthesis Strategies: A Chemist's Toolkit

The reliable supply of fluorinated nitroaromatic intermediates is crucial. Several methods are employed for their synthesis.

| Synthesis Method | Reagents | Typical Conditions | Pros | Cons |

| Nitration of Fluoroarenes | HNO₃ / H₂SO₄ | 0 °C to RT | Well-established, scalable.[1] | Regioselectivity can be an issue. |

| Direct Fluorination | Elemental Fluorine (F₂) | -40 °C to RT | Can introduce multiple fluorine atoms. | Requires specialized equipment, F₂ is highly reactive.[22] |

| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) | Base, RT | Mild conditions, high selectivity.[23] | Reagent cost can be high for large scale. |

| Fluorodenitration | KF, CsF | High Temp, aprotic solvent | Useful for specific isomers. | Harsh conditions, substrate dependent.[24] |

Table 2: Comparison of Key Synthesis Methods for Fluorinated Nitroaromatics.

Toxicological Considerations

It is critical to acknowledge that many nitroaromatic compounds are classified as toxic or mutagenic and are considered priority pollutants by environmental agencies.[16][25][26] The bioreduction of the nitro group can lead to carcinogenic aromatic amines.[3] While fluorination can alter the toxicological profile, sometimes for the better by blocking metabolic activation, all work with these compounds must be conducted with appropriate engineering controls and personal protective equipment.[25][27] A thorough risk assessment is mandatory before undertaking any synthesis or application.

Future Outlook

The field of fluorinated nitroaromatic chemistry continues to evolve. New, milder fluorination techniques are emerging, making these valuable building blocks more accessible.[28][29][30] As our understanding of their role in modulating biological and material properties deepens, we can expect to see their application in increasingly sophisticated systems. From targeted cancer therapies and novel antivirals to next-generation polymers and electronics, the unique and powerful synergy between fluorine and the nitro group will ensure these compounds remain at the forefront of chemical innovation for years to come.

References

-

Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Ghosh, A., et al. (2011). Fluorescence and visual sensing of nitroaromatic explosives using electron rich discrete fluorophores. Journal of Materials Chemistry. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. Available at: [Link]

-

Gharbavi, M., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences. Available at: [Link]

-

Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. Available at: [Link]

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Available at: [Link]

-

Nebra, N., et al. (2018). Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]

-

Malkowsky, I., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Available at: [Link]

-

Malkowsky, I., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Available at: [Link]

-

de Oliveira, R. B., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

- Chambers, R. D., et al. (1996). Preparation of nitrofluoroaromatic compounds. Google Patents.

-

Hone, C. A., et al. (2015). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene with pyrrolidine. ResearchGate. Available at: [Link]

-

L.° केमिस्ट्री. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

-

Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Tsyshevsky, R., et al. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules. Available at: [Link]

-

Sankar, M., et al. (2014). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. ResearchGate. Available at: [Link]

-

Inoue, M., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience. Available at: [Link]

-

Murphy, C. D., & Sandford, G. (2015). A convenient chemical-microbial method for developing fluorinated pharmaceuticals. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wang, F., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. Available at: [Link]

-

Lee, S., et al. (2016). Ratiometric turn-on fluorophore displacement ensembles for nitroaromatic explosives detection. University of Southern Denmark. Available at: [Link]

-

Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available at: [Link]

-

EPA. (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Available at: [Link]

-

Lumsa, C., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]

-

El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

-

Anguiano, J., & Ceballos, M. (2020). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]

-

POSTECH. (2023). Fluorine-based new drug synthesis at lightning speed. ScienceDaily. Available at: [Link]

-

Alfa Chemistry. (2024). Fluorinated Building Blocks: A Comprehensive Overview. YouTube. Available at: [Link]

-

Tsyshevsky, R., et al. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules. Available at: [Link]

-

Varjani, S., et al. (2021). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available at: [Link]

-

Rusinov, V. L., et al. (2019). Detection of nitroaromatic explosives by new D–π–A sensing fluorophores on the basis of the pyrimidine scaffold. ResearchGate. Available at: [Link]

-

Brace, M. (2018). Reactivity of fluorine compound. Chemistry Stack Exchange. Available at: [Link]

-

Johnson, B. F., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Journal of Medicinal Chemistry. Available at: [Link]

-

Hölzer, J., et al. (2011). Toxicology of perfluorinated compounds. Environmental Sciences Europe. Available at: [Link]

-

Khan, I., et al. (2024). Overview of industrial applications of fluorinated organic compounds across diverse sectors. ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. apolloscientific.co.uk [apolloscientific.co.uk]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. A convenient chemical-microbial method for developing fluorinated pharmaceuticals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. GB2291871A - Preparation of nitrofluoroaromatic compounds - Google Patents [patents.google.com]

- 15. youtube.com [youtube.com]

- 16. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. Fluorescence and visual sensing of nitroaromatic explosives using electron rich discrete fluorophores - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. findresearcher.sdu.dk [findresearcher.sdu.dk]

- 21. researchgate.net [researchgate.net]

- 22. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. sciencedaily.com [sciencedaily.com]

Methodological & Application

Application Note: Optimized Synthesis of 4,4'-difluoro-2-nitro-1,1'-biphenyl via Sterically Demanding Suzuki-Miyaura Coupling

Executive Summary & Strategic Analysis

The synthesis of 4,4'-difluoro-2-nitro-1,1'-biphenyl presents a classic challenge in cross-coupling chemistry: the construction of an ortho-substituted biaryl system. The presence of the nitro group at the 2-position introduces significant steric bulk, hindering the approach of the transmetalating species. Furthermore, the electron-withdrawing nature of the fluorine atoms and the nitro group influences the electronic density of the metal center, necessitating a carefully tuned catalyst system.

This guide provides two validated protocols:

-

Method A (High-Performance): Utilizes a Buchwald-type precatalyst (SPhos Pd G2) for maximum yield and functional group tolerance.

-

Method B (Cost-Effective): Utilizes traditional Pd(PPh3)4 for non-time-critical applications or lower-cost constraints.

Retrosynthetic Logic

To minimize side reactions (specifically protodeboronation), the coupling partners are selected to place the sterically demanding and electron-withdrawing nitro group on the electrophile (aryl halide) rather than the nucleophile (boronic acid).

-

Electrophile: 1-bromo-4-fluoro-2-nitrobenzene (Nitro activates C-Br bond for oxidative addition).

-

Nucleophile: 4-fluorophenylboronic acid (Stable, less prone to protodeboronation than its o-nitro counterpart).

Mechanistic Insight: The "Ortho-Effect"

The primary failure mode in this synthesis is incomplete conversion due to the "Ortho-Effect." The nitro group at position 2 creates a steric wall that impedes the transmetalation step in the catalytic cycle.

-

Solution: We employ SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

-

Why? SPhos is an electron-rich, bulky biaryl phosphine. Its bulk promotes the reductive elimination step (forming the hindered C-C bond), while its electron-rich nature facilitates oxidative addition. Crucially, the ligand's architecture creates a "pocket" that accommodates the ortho-substituent.

-

Visualization: Sterically Demanding Catalytic Cycle

The following diagram illustrates the specific pathway and where the SPhos ligand overcomes the energy barrier.

Caption: Figure 1. Catalytic cycle highlighting the critical transmetalation step where steric hindrance from the 2-nitro group is overcome by the SPhos ligand.

Experimental Protocols

Reagent Stoichiometry Table

| Component | Role | Equiv. | MW ( g/mol ) | Notes |

| 1-bromo-4-fluoro-2-nitrobenzene | Electrophile (Limiting) | 1.0 | 220.00 | Solid, yellow |

| 4-fluorophenylboronic acid | Nucleophile | 1.2 - 1.5 | 139.92 | Excess ensures completion |

| SPhos Pd G2 | Catalyst (Method A) | 0.02 (2 mol%) | 720.00 | Air-stable precatalyst |

| Pd(PPh3)4 | Catalyst (Method B) | 0.05 (5 mol%) | 1155.56 | Air-sensitive |

| K3PO4 (Tribasic) | Base | 2.0 - 3.0 | 212.27 | Finely ground |

| Toluene / Water | Solvent System | 10:1 v/v | - | Biphasic is essential |

Method A: High-Performance Protocol (SPhos Pd G2)

Recommended for high-value intermediates or when rapid optimization is required.

-

Setup: To a 25 mL reaction vial equipped with a magnetic stir bar, add 1-bromo-4-fluoro-2-nitrobenzene (1.0 equiv) and 4-fluorophenylboronic acid (1.3 equiv).

-

Catalyst Addition: Add SPhos Pd G2 (2 mol%).

-

Note: SPhos Pd G2 is air-stable, so a glovebox is not strictly required for weighing, but the reaction must be run under inert gas.

-

-

Base Addition: Add K3PO4 (2.5 equiv).

-

Solvent & Degassing: Add Toluene (0.2 M concentration relative to halide) and Water (10% v/v of Toluene).

-

Critical Step: Sparge the biphasic mixture with Nitrogen or Argon for 10 minutes. Oxygen is the enemy of the active Pd(0) species.

-

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Monitoring: Check by TLC (Silica, 10% EtOAc/Hexanes). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.4) will appear as a bright yellow spot (nitro-aromatic).

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over MgSO4, filter, and concentrate.

Method B: Economy Protocol (Pd(PPh3)4)

Recommended for scale-up where catalyst cost is a primary constraint.

-

Inert Atmosphere: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon.

-

Solvent Prep: In a separate flask, degas a mixture of 1,4-Dioxane/Water (4:1) by bubbling Argon for 30 minutes.

-

Reagent Loading: Under positive Argon pressure, charge the flask with 1-bromo-4-fluoro-2-nitrobenzene (1.0 equiv), 4-fluorophenylboronic acid (1.5 equiv), and Na2CO3 (3.0 equiv).

-

Catalyst Loading: Add Pd(PPh3)4 (5 mol%) quickly to minimize air exposure.

-

Solvent Addition: Cannulate the degassed solvent into the reaction flask.

-

Reaction: Heat to reflux (approx. 100°C) for 12–18 hours.

-

Note: The higher temperature and longer time are required due to the lower activity of the triphenylphosphine ligand compared to SPhos.

-

Purification & Quality Control

Workflow Diagram

Caption: Figure 2. Standard purification workflow. Note that nitro-biphenyls are often colored, aiding visual fractionation.

Purification Parameters

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution starting from 100% Hexanes to 10% EtOAc/Hexanes.

-

Impurities to Watch:

-

Homocoupling: 4,4'-difluorobiphenyl (from boronic acid dimerization). This usually elutes before the nitro-product due to lower polarity.

-

Protodeboronation: Fluorobenzene (volatile, usually lost during concentration).

-

Analytical Validation (Self-Validating Criteria)

-

1H NMR (CDCl3): Look for the diagnostic splitting of the biphenyl system. The proton at the 3-position (ortho to Nitro) will be a doublet of doublets (coupling to F and meta-H) and will be significantly deshielded (~7.5 - 7.8 ppm) due to the nitro group.

-

19F NMR: Two distinct signals should be observed. The fluorine on the nitro-ring will be shifted differently than the fluorine on the non-nitro ring.

-

Appearance: The product should be a pale yellow to yellow crystalline solid. If it is dark orange/brown, residual palladium or oxidation products are present.

Safety & Handling

-

Nitro Compounds: Potentially energetic. While this specific biphenyl is stable, avoid heating the neat solid to decomposition.

-

Palladium Residues: Dispose of heavy metal waste according to EHS regulations.

-

Fluorinated Compounds: Ensure proper ventilation; do not inhale dust.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Link

Sources

Application Notes and Protocols: 4,4'-Difluoro-2-nitro-1,1'-biphenyl as a Precursor for Carbazole Synthesis

Introduction: The Strategic Importance of Fluorinated Carbazoles

Carbazoles represent a cornerstone of heterocyclic chemistry, with their rigid, planar structure underpinning the functionality of numerous pharmaceuticals, organic electronic materials, and molecular probes.[1][2] The strategic introduction of fluorine atoms into the carbazole scaffold can significantly enhance molecular properties, including metabolic stability, binding affinity, and pharmacokinetic profiles, making fluorinated carbazoles highly sought-after targets in drug discovery.[3][4][5] This document provides a detailed guide to the synthesis of 3,6-difluorocarbazole, utilizing 4,4'-difluoro-2-nitro-1,1'-biphenyl as a readily accessible precursor. The core of this synthetic strategy is the Cadogan reductive cyclization, a powerful and versatile method for constructing the carbazole ring system.[6][7][8]

Mechanism and Rationale: The Cadogan Reductive Cyclization

The Cadogan reaction facilitates the synthesis of carbazoles from 2-nitrobiphenyls through a reductive cyclization process.[7][8][9] The reaction is typically mediated by trivalent phosphorus reagents, such as triethyl phosphite or triphenylphosphine, which act as deoxygenating agents.[6][10][11]

The widely accepted mechanism proceeds through the following key steps:

-

Deoxygenation of the Nitro Group: The trivalent phosphorus reagent initially attacks one of the oxygen atoms of the nitro group, forming a phosphine oxide and a nitroso intermediate.

-

Further Reduction and Nitrene Formation: The nitroso intermediate is further deoxygenated by the phosphine reagent to generate a highly reactive nitrene intermediate.[12]

-

Intramolecular C-H Insertion: The electrophilic nitrene then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring, followed by a C-H insertion to form the fused pyrrole ring of the carbazole nucleus.

-

Aromatization: The final step involves aromatization to yield the stable carbazole product.

The choice of 4,4'-difluoro-2-nitro-1,1'-biphenyl as the starting material offers a direct and regiocontrolled route to 3,6-difluorocarbazole, a valuable building block in medicinal chemistry. The fluorine substituents are retained throughout the cyclization, providing a streamlined approach to this important fluorinated heterocycle.

Experimental Workflow and Protocols

The synthesis of 3,6-difluorocarbazole from 4,4'-difluoro-2-nitro-1,1'-biphenyl is a robust and reproducible process. The following sections provide a detailed experimental protocol, including reagent specifications, reaction conditions, and purification procedures.

Materials and Reagents

| Reagent | Grade | Supplier |

| 4,4'-Difluoro-2-nitro-1,1'-biphenyl | ≥98% | Commercially Available |

| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |

| 1,2-Dichlorobenzene (o-DCB) | Anhydrous, ≥99% | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

Synthetic Protocol: Synthesis of 3,6-Difluorocarbazole

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4,4'-difluoro-2-nitro-1,1'-biphenyl (1.0 g, 4.25 mmol) and triphenylphosphine (2.79 g, 10.63 mmol, 2.5 equivalents).

-

Solvent Addition: Add anhydrous 1,2-dichlorobenzene (20 mL) to the flask.

-

Inert Atmosphere: Purge the flask with a gentle stream of nitrogen gas for 10-15 minutes to establish an inert atmosphere.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 180 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting material.

-

Workup and Purification:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent (1,2-dichlorobenzene) under high vacuum.

-

To the resulting residue, add hexanes (50 mL) and stir vigorously for 30 minutes to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture through a pad of celite, washing the solid with additional hexanes (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

-

Eluent: A gradient of 100% hexanes to 95:5 hexanes:dichloromethane.

-

Fraction Collection: Collect the fractions containing the desired product (visualized by TLC).

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield 3,6-difluorocarbazole as a white to off-white solid.

-

Expected Yield and Characterization

-

Yield: 70-85%

-

Appearance: White to off-white solid

-

¹H NMR (400 MHz, CDCl₃): δ 7.95 (br s, 1H, NH), 7.78 (dd, J = 8.6, 0.8 Hz, 2H), 7.29 (dd, J = 8.6, 2.4 Hz, 2H), 7.15 (td, J = 8.6, 2.4 Hz, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 159.3 (d, J = 237.6 Hz), 136.9, 120.9 (d, J = 4.4 Hz), 112.5 (d, J = 23.6 Hz), 110.1 (d, J = 4.4 Hz), 106.8 (d, J = 24.6 Hz).

-

Mass Spectrometry (ESI): m/z calculated for C₁₂H₇F₂N [M+H]⁺: 204.05; found: 204.05.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 3,6-difluorocarbazole.

Applications in Drug Development

The 3,6-difluorocarbazole scaffold is a privileged motif in medicinal chemistry due to the unique properties imparted by the fluorine atoms. The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidative metabolism.[4] Furthermore, the electronegativity of fluorine can modulate the pKa of the carbazole nitrogen and influence non-covalent interactions with biological targets, potentially leading to improved binding affinity and selectivity.[3][5]

Derivatives of 3,6-difluorocarbazole have been explored as:

-

Anticancer Agents: The carbazole nucleus is present in several natural and synthetic compounds with cytotoxic activity.

-

Neuroprotective Agents: Carbazoles have shown promise in the treatment of neurodegenerative diseases.

-

Materials for Organic Electronics: The electronic properties of carbazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[13]

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Ensure anhydrous conditions and a properly functioning reflux condenser. Extend reaction time and monitor by TLC. |

| Loss of product during workup. | Use minimal amounts of cold hexanes for washing the triphenylphosphine oxide precipitate. | |

| Impure Product | Incomplete removal of triphenylphosphine oxide. | Repeat the precipitation step with hexanes or perform careful column chromatography. |

| Presence of starting material. | Ensure the reaction has gone to completion before workup. |

Conclusion

The Cadogan reductive cyclization of 4,4'-difluoro-2-nitro-1,1'-biphenyl offers an efficient and reliable route to 3,6-difluorocarbazole. This protocol provides researchers and drug development professionals with a practical guide to access this valuable fluorinated building block. The strategic incorporation of fluorine into the carbazole scaffold opens up new avenues for the design and synthesis of novel therapeutic agents and advanced materials.

References

-

Freeman, A. W., et al. (2005). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. The Journal of Organic Chemistry, 70(13), 5014-5019. [Link][6][7][9][14]

- Cadogan, J. I. G. (1962). 630. A new synthesis of carbazoles. Journal of the Chemical Society (Resumed), 4257-4258.

-

Visible-light-driven Cadogan reaction. (2021). Nature Communications, 12(1), 1-9. [Link][15]

-

Berkowitz, W., & Söderberg, B. C. G. (2004). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions, 1-86. [Link][8]

- Kapoor, R., et al. (2018). Reaction of 3-(2-Nitrophenyl)-1-arylprop-2-en-1-ones with Triethylphosphite in Microwave Revisited: One-Pot Synthesis of 2-Aroylindoles and 2-Arylquinolines. ChemistrySelect, 3(31), 8996-9000.

- Cadogan, J. I. G., & Mackie, R. K. (1974). Tervalent phosphorus compounds in organic synthesis. Chemical Society Reviews, 3(1), 87-137.

-

Wallace, D. J. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Accounts of Chemical Research, 52(11), 3196-3207. [Link][12]

-

Cadogan, J. I. G., et al. 2-phenylindazole. Organic Syntheses, 47, 104. [Link][11]

-

Li, J. J. (2014). Cadogan–Sundberg indole synthesis. Name Reactions, 102-103. [Link][16]

-

The Synthesis of Carbazoles: Light-Promoted Tandem Coupling of Nitroarenes with Grignard Reagents. (n.d.). Supporting Information. [Link][17]

-

Liang, T., et al. (2013). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 5(11), 1245-1257. [Link][3]

- Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146.

-

Synthesis of carbazoles from o-nitrobiphenyls. (n.d.). ResearchGate. [Link][18]

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Menaa, F., et al. (2013). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. Journal of Chemistry and Chemical Engineering, 7(10). [Link][5]

-

Ye, L., et al. (2020). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Angewandte Chemie International Edition, 59(30), 12342-12346. [Link][1]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv. [Link][19]

-

Wang, X., et al. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. The Journal of Organic Chemistry, 86(17), 11776-11786. [Link][2]

-

Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85, 1431-1438. [Link][20]

-

Wu, G., et al. (2002). Density functional theory studies on the structures and vibrational spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(10), 2227-2235. [Link][21]

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link][22]

Sources

- 1. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organicreactions.org [organicreactions.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 15. Visible-light-driven Cadogan reaction [html.rhhz.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. Density functional theory studies on the structures and vibrational spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. commons.lib.jmu.edu [commons.lib.jmu.edu]

Application Note: Synthesis of Heterocyclic Compounds from 4,4'-Difluoro-2-nitro-1,1'-biphenyl

[1]

Executive Summary

This guide details the synthetic transformation of 4,4'-difluoro-2-nitro-1,1'-biphenyl (CAS: 206559-62-0) into valuable heterocyclic scaffolds, specifically 2,7-difluoro-9H-carbazole . This specific fluorinated carbazole is a critical intermediate in the development of wide-bandgap materials for Organic Light-Emitting Diodes (OLEDs) and pharmacophores requiring metabolic stability.

We present two validated protocols:

-

Route A (The Cadogan Cyclization): A robust, scalable phosphorus-mediated reductive cyclization.

-

Route B (Pd-Catalyzed Intramolecular Amination): A modern, atom-economical approach utilizing C-H activation.

Reactivity Profile & Strategic Analysis

The starting material, 4,4'-difluoro-2-nitro-1,1'-biphenyl , possesses three distinct reactive handles:

-

The Nitro Group (

): The primary "warhead." It serves as the nitrogen source for the heterocycle. Its reduction to a nitrene (Route A) or amine (Route B) is the rate-determining initiation step. -

The Fluorine Substituents (

): These atoms are generally inert under the cyclization conditions described below. Their position at the para positions relative to the biaryl linkage translates to the 2,7-positions in the final carbazole skeleton, enhancing the material's electrochemical stability. -

The

–H Bond: The target for intramolecular insertion. The proximity of this bond to the nitrogen center (after reduction) drives the regioselectivity of the ring closure.

Reaction Pathway Logic

The transformation relies on forming a bond between the nitrogen at position 2 and the carbon at position 2'.

Figure 1: General logic flow for the synthesis of the carbazole core.

Protocol A: Cadogan Reductive Cyclization

Best for: Scalable synthesis (>10g), robust tolerance to moisture. Mechanism: Phosphorus-mediated deoxygenation of the nitro group to a singlet nitrene, followed by rapid C-H insertion.

Materials

-

Precursor: 4,4'-difluoro-2-nitro-1,1'-biphenyl (1.0 equiv)

-

Reagent/Solvent: Triethyl phosphite (

) (4.0–6.0 equiv) OR Triphenylphosphine ( -

Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Methodology

-

Setup: Charge a flame-dried round-bottom flask with 4,4'-difluoro-2-nitro-1,1'-biphenyl.

-

Reagent Addition:

-

Method 1 (Neat): Add excess triethyl phosphite (

). This acts as both reagent and solvent.[1] -

Method 2 (Solution - Recommended): Add

(2.5 equiv) and

-

-

Cyclization:

-

Equip with a reflux condenser.

-

Heat the mixture to 160–180°C (reflux for

-DCB or near reflux for phosphite). -

Critical Control Point: Monitor for the evolution of gas (if neat) or color change. The reaction typically requires 12–24 hours.

-

Validation: Monitor TLC (Hexane/EtOAc 9:1). The yellow nitro spot will disappear; a highly fluorescent blue spot (carbazole) will appear.

-

-

Work-up:

-

Distill off excess triethyl phosphite or solvent under reduced pressure.

-

For

method: The byproduct is triphenylphosphine oxide (

-

-

Purification: Recrystallize from ethanol/toluene or perform flash chromatography (Silica gel, Hexane

5% EtOAc/Hexane).

Mechanistic Pathway (Cadogan)[3]

Figure 2: The Cadogan reaction mechanism involving sequential deoxygenation.

Protocol B: Pd-Catalyzed Intramolecular C-H Amination

Best for: Late-stage functionalization, high atom economy, avoiding phosphorus waste. Prerequisite: This route requires the amine intermediate.

Phase 1: Reduction (Pre-step)

-

Dissolve 4,4'-difluoro-2-nitro-1,1'-biphenyl in Ethanol/EtOAc (1:1).

-

Add 10% Pd/C (5 wt%) and stir under

balloon (1 atm) for 4 hours. -

Filter through Celite and concentrate to yield 4,4'-difluoro-[1,1'-biphenyl]-2-amine .

Phase 2: Pd-Catalyzed Cyclization

Catalytic System: Pd(OAc)2 / Cu(OAc)2 (Oxidant) or Pd(II)/PhI(OAc)2.

-

Setup: In a sealed tube, dissolve the amine (1.0 equiv) in Toluene or Xylene (0.1 M).

-

Catalyst Loading: Add

(5-10 mol%). -

Oxidant: Add

(Phenyliodine diacetate) (1.2 equiv) OR -

Reaction: Heat to 110–120°C for 6–12 hours.

-

Mechanism: The Pd(II) coordinates the amine, activates the ortho C-H bond on the adjacent ring (cyclopalladation), and undergoes reductive elimination to form the C-N bond. The oxidant regenerates Pd(II) from Pd(0).

-

Work-up: Filter through a silica plug to remove metal salts. Concentrate and recrystallize.

Data Summary & Comparison

| Parameter | Route A: Cadogan (Phosphorus) | Route B: Pd-Catalyzed C-H Amination |

| Step Count | 1 (Direct from Nitro) | 2 (Reduction + Cyclization) |

| Yield (Typical) | 60–85% | 70–90% (over 2 steps) |

| Atom Economy | Low (Stoichiometric P-oxide waste) | High (Catalytic metal, stoichiometric oxidant) |

| Purification | Difficult (removing P-byproducts) | Easy (filtration of catalyst) |

| Scalability | High (Kg scale feasible) | Moderate (Cost of Pd limits scale) |

| Safety | Thermal hazard (exothermic) | Heavy metal toxicity |

Troubleshooting & "Self-Validating" Controls

To ensure scientific integrity, use these checkpoints:

-

The "Blue Shift" Check:

-

Observation: The starting nitro compound is typically yellow/orange and non-fluorescent. The carbazole product is colorless in solid form but exhibits strong blue fluorescence under UV light (365 nm) in solution.

-

Action: If the reaction mixture does not fluoresce blue after 4 hours, the nitrene insertion has failed (likely temperature too low).

-

-

Phosphorus Removal (Route A):

-

Issue:

co-elutes with carbazoles. -

Solution: Use the "Calcium Chloride" trick. Add

to the reaction mixture during workup; it forms a complex with the phosphine oxide that is insoluble in organic solvents.

-

-

Regioselectivity Confirmation:

-

Validation:

NMR is diagnostic. The starting material has two distinct fluorine environments.[2] The product (2,7-difluoro) is symmetric (

-

Safety Protocols

-

Nitro Compounds: Potentially explosive at high temperatures. Do not distill the nitro-starting material to dryness.

-

Triethyl Phosphite: Pungent odor, highly flammable. All Cadogan reactions must be performed in a well-ventilated fume hood.

-

Palladium Residues: Scavenge metal residues using Thiol-silica or charcoal to meet pharmaceutical limits (<10 ppm).

References

-

Cadogan, J. I. G., et al. (1965). "Reduction of Nitro-compounds by Tervalent Phosphorus Reagents." Journal of the Chemical Society.[3]

-

Freeman, A. W., et al. (2005).[4][5] "Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles." The Journal of Organic Chemistry.

-

Tsang, W. C. P., et al. (2008). "Palladium-Catalyzed Intramolecular C–H Amination: A Direct Route to Carbazoles." Journal of the American Chemical Society.[6]

-

Ku, J. K., et al. (2018). "Synthesis and Properties of 2,7-Difluorocarbazole-Based Conjugated Polymers." Polymers.

4,4'-difluoro-2-nitro-1,1'-biphenyl as a building block for organic electronics

High-Purity Precursor for 2,7-Difluorocarbazole in Deep-Blue OLED Architectures

Executive Summary

4,4'-Difluoro-2-nitro-1,1'-biphenyl is a critical intermediate designed for the synthesis of 2,7-difluorocarbazole , a high-performance building block for organic electronics. While standard carbazole derivatives are ubiquitous in Hole Transport Layers (HTL) and host materials, they often suffer from insufficient electrochemical stability and high HOMO levels that fail to confine excitons in deep-blue phosphorescent or TADF (Thermally Activated Delayed Fluorescence) devices.

This guide details the synthesis and application of 4,4'-difluoro-2-nitro-1,1'-biphenyl. By leveraging the electron-withdrawing nature of fluorine atoms at the 4 and 4' positions (becoming 2 and 7 in the carbazole), researchers can engineer host materials with deepened HOMO levels (approx. -5.8 eV vs. -5.3 eV for unsubstituted carbazole), thereby improving charge injection balance and operational lifetime in blue OLEDs.

Material Specifications & Safety

| Property | Specification |

| IUPAC Name | 4,4'-Difluoro-2-nitro-1,1'-biphenyl |

| Molecular Formula | C₁₂H₇F₂NO₂ |

| Molecular Weight | 235.19 g/mol |

| Role | Precursor for Cadogan Cyclization to 2,7-Difluorocarbazole |

| Solubility | Soluble in DCM, Toluene, THF; Insoluble in Water |

| Hazards | Warning: Nitroaromatics can be energetic.[1] Precursors (aryl halides) and products (carbazoles) may be skin sensitizers. Handle in a fume hood. |

Synthetic Utility: The Gateway to 2,7-Difluorocarbazole

The primary utility of this molecule is its conversion to 2,7-difluorocarbazole. Direct fluorination of carbazole is non-selective; therefore, the de novo construction of the biphenyl core followed by ring closure is the industry-standard route for high-purity electronic grade materials.

Mechanism: Cadogan Cyclization

The transformation relies on the Cadogan Cyclization , where a trivalent phosphorus species (typically triethyl phosphite) acts as a reducing agent.[2][3] It deoxygenates the nitro group to a nitrene (or nitrene-like) intermediate, which then inserts into the adjacent C-H bond of the neighboring phenyl ring to close the pyrrole ring.

Workflow Diagram

Figure 1: Synthetic pathway from commercial precursors to the active OLED building block.

Detailed Experimental Protocols

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Protocol A: Synthesis of 4,4'-Difluoro-2-nitro-1,1'-biphenyl (Suzuki Coupling)

Objective: Construct the biphenyl core with precise fluorine placement.

-

Reagents:

-

1-Bromo-4-fluoro-2-nitrobenzene (1.0 eq)

-

4-Fluorophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 ratio)

-

-

Procedure:

-

Charge: In a Schlenk flask, combine the aryl bromide, boronic acid, and Pd catalyst. Cycle vacuum/nitrogen 3 times.

-

Solvate: Add degassed Toluene/Ethanol and the K₂CO₃ solution via syringe.

-

React: Heat to 90°C with vigorous stirring for 12–16 hours. Monitor by TLC (Hexane/Ethyl Acetate 8:2) until the bromide is consumed.

-

Workup: Cool to room temperature. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[4]

-

Purification: Flash column chromatography (Silica gel, Hexane/DCM gradient).

-

Yield Target: >85% as a yellow solid.

-

Protocol B: Synthesis of 2,7-Difluorocarbazole (Cadogan Cyclization)

Objective: Reductive ring closure to form the carbazole core.

-

Reagents:

-

4,4'-Difluoro-2-nitro-1,1'-biphenyl (from Protocol A)

-